

# Tenovin-2: A Technical Guide to its Chemical Properties and Synthesis

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## Compound of Interest

Compound Name: Tenovin-2

Cat. No.: B2514436

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## Abstract

**Tenovin-2** is a potent small molecule inhibitor of the sirtuin family of NAD<sup>+</sup>-dependent deacetylases, specifically targeting SIRT1 and SIRT2. Its ability to modulate cellular processes such as p53 activity and autophagy has positioned it as a valuable tool in cancer research and drug development. This technical guide provides an in-depth overview of the chemical properties of **Tenovin-2**, a detailed plausible synthesis protocol, and methodologies for key biological assays.

## Chemical Properties

**Tenovin-2** is a white to off-white powder. While specific experimental data for some physical properties of **Tenovin-2** are not readily available in the public domain, the following table summarizes its known chemical identifiers and properties, with some data for analogous compounds provided for reference.

Property	Value	Reference
IUPAC Name	4-(tert-Butyl)-N-((4-isobutyramidophenyl)carbamothioyl)benzamide	N/A
CAS Number	666211-30-9	[1][2]
Molecular Formula	C <sub>22</sub> H <sub>27</sub> N <sub>3</sub> O <sub>2</sub> S	[2]
Molecular Weight	397.54 g/mol	[2]
Appearance	White to off-white powder	[3]
Purity	≥98%	
Solubility	DMSO: Soluble (Specific concentration for Tenovin-2 not available. Tenovin-1 is soluble in DMSO at 74 mg/mL (200 mM) and Tenovin-3 at 65 mg/mL (198.5 mM)). Water: Insoluble. Ethanol: Insoluble.	
Melting Point	Data not available.	N/A
Storage and Stability	Store as a powder at -20°C for up to 2 years. In DMSO, stable for 2 weeks at 4°C and for up to 6 months at -80°C. It is recommended to prepare and use solutions on the same day.	

## Synthesis of Tenovin-2

A detailed experimental protocol for the synthesis of **Tenovin-2** is not explicitly published. However, based on general methods for the synthesis of N-acyl-N'-arylthioureas, a plausible two-step synthetic route is proposed below. The overall reaction involves the formation of a benzoyl isothiocyanate intermediate, followed by its reaction with an appropriate amine.

Overall Reaction:

## Experimental Protocol

### Step 1: Synthesis of 4-(tert-butyl)benzoyl isothiocyanate (Intermediate 1)

- To a stirred solution of 4-(tert-butyl)benzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetone), add oxalyl chloride or thionyl chloride (1.1 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
- Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases, indicating the formation of 4-(tert-butyl)benzoyl chloride.
- In a separate flask, dissolve ammonium thiocyanate or potassium thiocyanate (1.2 equivalents) in acetone.
- Slowly add the freshly prepared 4-(tert-butyl)benzoyl chloride solution to the thiocyanate solution at room temperature.
- Stir the reaction mixture for 1-2 hours. The formation of the isothiocyanate can be monitored by thin-layer chromatography (TLC).
- The resulting 4-(tert-butyl)benzoyl isothiocyanate is typically used in the next step without further purification.

### Step 2: Synthesis of N-(4-aminophenyl)isobutyramide (Intermediate 2)

- Dissolve 4-aminoacetanilide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.
- Cool the solution to 0°C in an ice bath.
- Slowly add isobutyryl chloride (1.1 equivalents) to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain N-(4-isobutyramidophenyl)acetamide.
- Hydrolyze the acetamide group by heating with an acid (e.g., HCl) or a base (e.g., NaOH) in a suitable solvent (e.g., ethanol/water mixture) to yield N-(4-aminophenyl)isobutyramide.

### Step 3: Synthesis of **Tenovin-2**

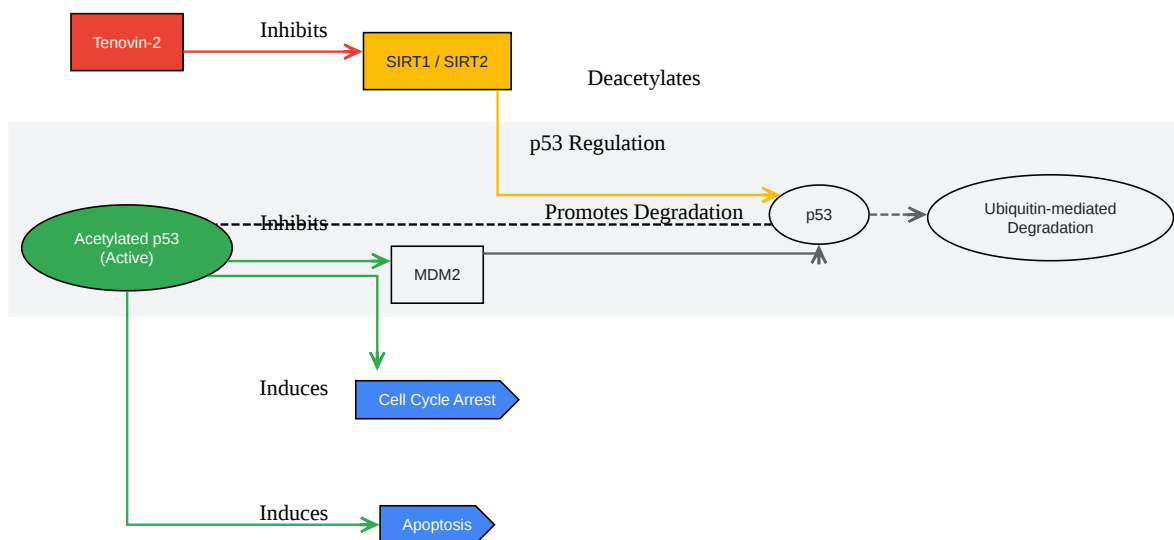
- Dissolve N-(4-aminophenyl)isobutyramide (Intermediate 2, 1 equivalent) in a suitable aprotic solvent (e.g., acetone or tetrahydrofuran).
- To this solution, add the freshly prepared solution of 4-(tert-butyl)benzoyl isothiocyanate (Intermediate 1, 1 equivalent).
- Stir the reaction mixture at room temperature for 4-12 hours.
- Monitor the reaction progress by TLC.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield **Tenovin-2** as a solid.

Characterization: The final product should be characterized by techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its structure and purity.

## Biological Activity and Signaling Pathways

**Tenovin-2** exerts its biological effects primarily through the inhibition of SIRT1 and SIRT2, leading to the hyperacetylation of their substrates. A key downstream consequence of this inhibition is the activation of the tumor suppressor protein p53.

## SIRT1/SIRT2 Inhibition and p53 Activation

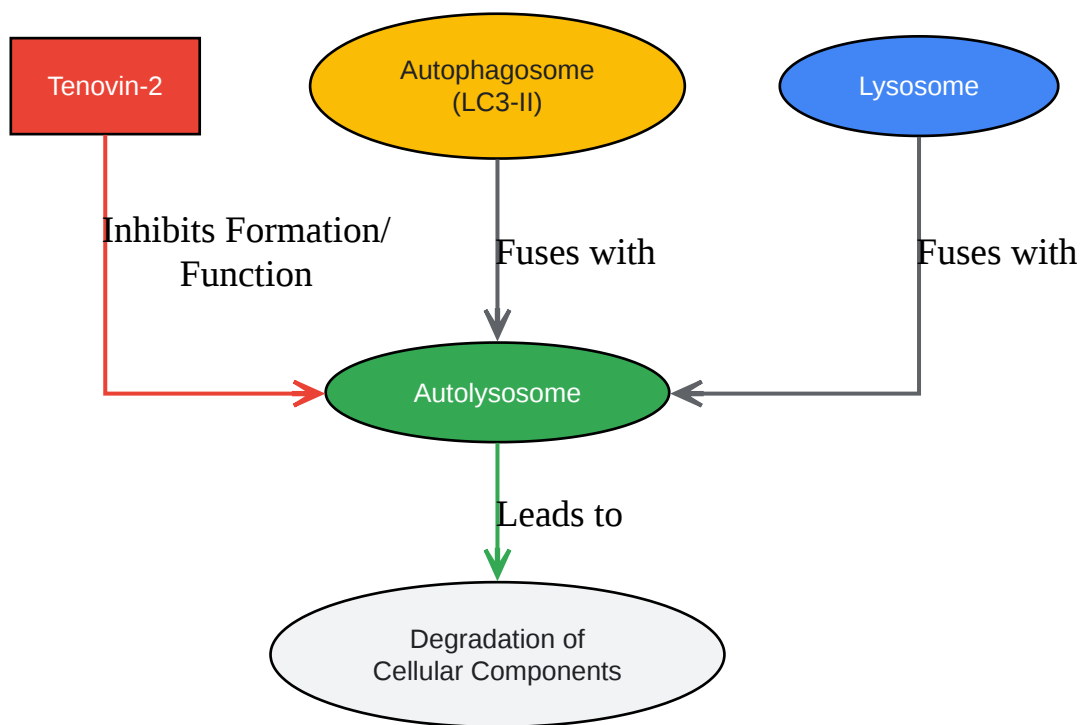


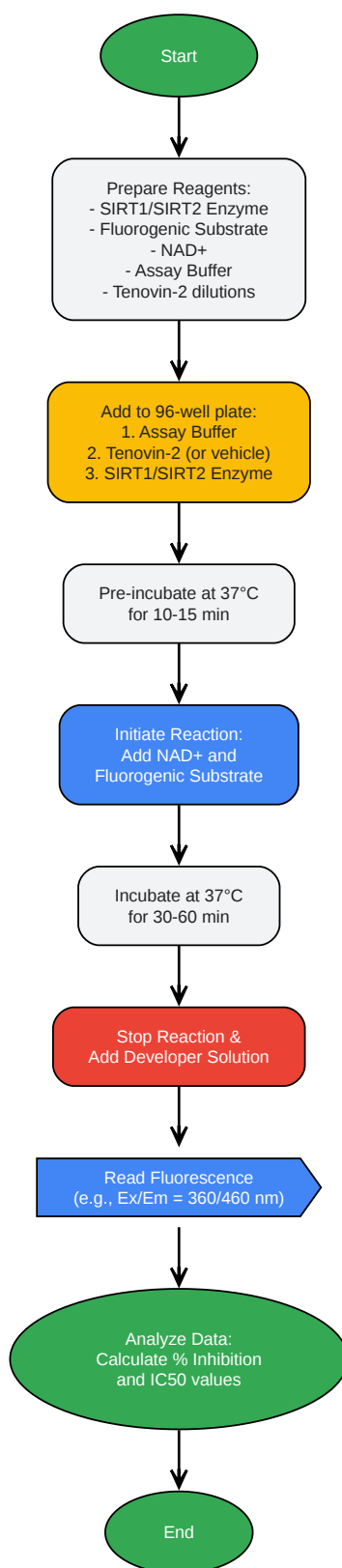
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Caption: **Tenovin-2** inhibits SIRT1/SIRT2, leading to p53 acetylation and activation.

## Modulation of Autophagy

Tenovins have also been shown to modulate autophagy. The mechanism involves the impairment of autophagic flux, leading to the accumulation of autophagosomes.





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